Lipophilicity Control: XLogP3 vs. Unsubstituted Parent and Simple 6-Bromoisoquinoline
The target compound (XLogP3 = 1.5) occupies a balanced lipophilicity window distinct from both the more hydrophilic unsubstituted spiro-parent (XLogP3 = 0.8) and the significantly more lipophilic 6-bromoisoquinoline (XLogP3 = 2.9) [1][2][3]. A LogP change of 1.4 units relative to 6-bromoisoquinoline corresponds to an approximately 25-fold difference in octanol-water partition coefficient, directly impacting membrane permeability predictions and CYP450 binding liability.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | Unsubstituted parent: XLogP3 = 0.8; 6-Bromoisoquinoline: XLogP3 = 2.9 |
| Quantified Difference | ΔXLogP3 = +0.7 (vs. parent); ΔXLogP3 = −1.4 (vs. 6-bromoisoquinoline) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
Procurement of the wrong analog shifts the lipophilicity by up to 1.4 LogP units, which can move a compound outside the optimal CNS drug-like space (LogP 1–4) and fundamentally alter PK predictions.
- [1] PubChem CID 72217153. 6-Bromo-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane]. Computed Properties. XLogP3-AA = 1.5. National Center for Biotechnology Information. Accessed 2026-04-28. View Source
- [2] PubChem CID 72217151. 3,4-Dihydro-2H-spiro[isoquinoline-1,3'-oxetane]. Computed Properties. XLogP3-AA = 0.8. National Center for Biotechnology Information. Accessed 2026-04-28. View Source
- [3] PubChem CID 313681. 6-Bromoisoquinoline. Computed Properties. XLogP3 = 2.9. National Center for Biotechnology Information. Accessed 2026-04-28. View Source
